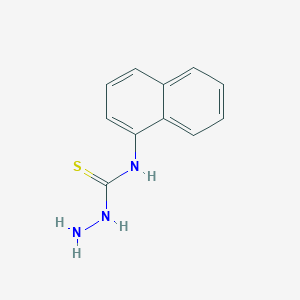

N-(Naphthalen-1-yl)hydrazinecarbothioamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-naphthalen-1-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGQJLSTYZDCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375053 | |

| Record name | N-(Naphthalen-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-78-4 | |

| Record name | 42135-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-1-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Naphthyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(Naphthalen-1-yl)hydrazinecarbothioamide and its Analogues

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The most common strategies involve condensation reactions between appropriately substituted naphthalene (B1677914) precursors and thiosemicarbazide (B42300) or its derivatives, or pathways that utilize the reactivity of isothiocyanates.

Condensation reactions are a cornerstone for the synthesis of this compound and its analogues. These methods typically involve the formation of a C=N bond (hydrazone) or an N-C(S) bond, depending on the starting materials.

One major pathway is the reaction of a naphthyl aldehyde or ketone with thiosemicarbazide or a substituted thiosemicarbazide. For instance, the condensation of 1-naphthaldehyde (B104281) or 1-acetonaphthone with hydrazinecarbothioamide produces the corresponding hydrazone derivative. This reaction is generally carried out under reflux in a protic solvent like ethanol (B145695) or methanol (B129727) for a duration of 5 to 12 hours, often resulting in high yields of 80–90% after purification by recrystallization. A similar approach has been used to synthesize related structures, such as N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide, which was prepared by refluxing 2'-hydroxy-1'-acetonaphthone (B1346886) with 4-ethyl-thiosemicarbazide. nih.gov

Another significant condensation strategy involves the reaction of a naphthalene-amine derivative with a thiosemicarbazide. An example of this approach is the preparation of (Z)-N-(naphthalen-1-yl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide by reacting 4-(1′-naphthyl)-3-thiosemicarbazide with isatin (B1672199) in refluxing ethanol. This highlights the utility of pre-formed naphthyl thiosemicarbazides as building blocks for more complex molecules.

The table below summarizes representative condensation reactions for the synthesis of this compound analogues.

| Naphthyl Precursor | Reagent | Solvent | Conditions | Product Type | Yield | Reference |

| 1-Naphthaldehyde | Hydrazinecarbothioamide | Ethanol/Methanol | Reflux, 5-12 h | Naphthylidene Hydrazone | 80-90% | |

| 2'-Hydroxy-1'-acetonaphthone | 4-Ethyl-thiosemicarbazide | H₂O/Ethanol (1:1) | Reflux, 96 h | Substituted Naphthylidene Hydrazone | - | nih.gov |

| 4-(1'-Naphthyl)-3-thiosemicarbazide | Isatin | Ethanol | Reflux | N-Aryl Hydrazone | 24% | |

| 3-Methoxysalicylaldehyde | Thiosemicarbazide | Ethanol | Reflux, 6 h | Substituted Benzylidene Hydrazone | 75-81% | ajol.info |

Isothiocyanates are highly reactive intermediates that serve as powerful electrophiles for the synthesis of thiourea (B124793) and thiosemicarbazide derivatives. The reaction of a nucleophilic hydrazine (B178648) or amine with an isothiocyanate provides a direct and efficient route to the desired carbothioamide core.

A straightforward method involves the reaction of 1-naphthylhydrazine (B1581546) with an isothiocyanate, or conversely, the reaction of a hydrazide with 1-naphthalenyl isothiocyanate. nih.gov For example, reacting 1-naphthylhydrazine with carbon disulfide or isothiocyanates under reflux in ethanol for 4–6 hours yields the corresponding hydrazinecarbothioamide derivative in high yields, typically around 80–90%.

Alternatively, the isothiocyanate can be generated in situ. One established procedure involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate, to form an acyl isothiocyanate. This reactive intermediate is not isolated but is immediately treated with an amine. This strategy was employed in the synthesis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, where cyclohexanecarbonyl chloride was reacted with KSCN to form cyclohexanecarbonyl isothiocyanate, which subsequently reacted with naphthalen-1-amine to yield the final product. nih.gov This highlights a versatile pathway where the naphthalene moiety is introduced via a naphthylamine nucleophile.

The general reaction schemes are presented below:

Route A: Naphthyl-NH-NH₂ + R-N=C=S → Naphthyl-NH-NH-C(S)-NH-R

Route B: R-CO-NH-NH₂ + Naphthyl-N=C=S → R-CO-NH-NH-C(S)-NH-Naphthyl. nih.gov

Route C (In situ generation): R-CO-Cl + KSCN → [R-CO-N=C=S] + Naphthyl-NH₂ → R-CO-NH-C(S)-NH-Naphthyl. nih.gov

These isothiocyanate-based routes are valued for their efficiency and the modularity they offer in constructing diverse libraries of analogues.

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring high purity. Key parameters that are frequently adjusted include solvent, temperature, catalytic additives, and reaction time. nih.gov

For conventional heating methods, such as reflux, the choice of solvent is critical. Protic solvents like ethanol and methanol are commonly used for condensation reactions, often providing good yields of 80-90% over several hours. In some cases, the addition of an acid catalyst, such as acetic acid, can facilitate the reaction, although purification by column chromatography might be necessary, which can sometimes lead to lower isolated yields.

A significant advancement in reaction optimization is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes. For example, the synthesis of hydrazine carbothioamide derivatives from aldehydes and thiosemicarbazide was achieved in 2-3 minutes under solvent-free conditions using microwave irradiation over silica (B1680970) gel as a solid support. ajol.info This method offers a more energy-efficient and rapid alternative to traditional refluxing. ajol.info

Purification methods also play a vital role in the final yield and quality of the product. While simple recrystallization from solvents like ethanol or isopropanol (B130326) is often sufficient for highly crystalline products, more complex mixtures or less crystalline compounds may require purification by column chromatography to isolate the target molecule.

The table below contrasts traditional and modern methods for the synthesis of related compounds.

| Method | Conditions | Duration | Advantages | Disadvantages | Reference |

| Traditional Heating | Reflux in ethanol | 6 hours | Simple setup, high yields possible | Long reaction times, high energy consumption | ajol.info |

| Microwave Irradiation | Solvent-free, silica gel support, 800 W | 2-3 minutes | Rapid synthesis, energy efficient, solvent-free | Requires specialized equipment | ajol.info |

Derivatization Approaches for Structural Diversification

Structural diversification of the this compound scaffold is essential for exploring its chemical space and developing analogues with tailored properties. Modifications are typically focused on two key regions of the molecule: the hydrazinecarbothioamide moiety and the naphthalene ring system.

The hydrazinecarbothioamide core contains several nitrogen atoms that can be functionalized to introduce a wide array of substituents. The terminal nitrogen atom is a common site for modification, allowing for the introduction of alkyl, aryl, and other functional groups.

One approach involves condensing the this compound core with aldehydes or ketones to form N'-substituted hydrazone derivatives. For example, condensation with aromatic aldehydes leads to the formation of N'-benzylidene hydrazides. openreadings.eu This reaction extends the conjugation of the system and introduces new aromatic rings. Another example is the synthesis of (Z)-N-(naphthalen-1-yl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide from the reaction of a naphthyl thiosemicarbazide with isatin, which adds a bulky oxoindolinylidene group to the terminal nitrogen.

Furthermore, starting with different substituted thiosemicarbazides allows for variation at the hydrazine nitrogens. The synthesis of N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide from 4-ethyl-thiosemicarbazide introduces an ethyl group at the terminal amide nitrogen. nih.gov A systematic study on related scaffolds has demonstrated the synthesis of a library of compounds with various substituents at this position, including phenyl, 4-nitrophenyl, benzyl, and isopropyl groups, by reacting a core hydrazide with different isothiocyanates. nih.gov

These modifications are summarized in the table below.

| Modification Site | Reagent/Method | Introduced Substituent | Example Compound | Reference |

| Terminal Hydrazine Nitrogen (N') | Condensation with Isatin | 2-oxoindolin-3-ylidene | (Z)-N-(naphthalen-1-yl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide | |

| Terminal Amide Nitrogen (N4) | Use of 4-ethyl-thiosemicarbazide | Ethyl | N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide | nih.gov |

| Amide Nitrogen (N4) | Reaction with various isothiocyanates | Phenyl, Benzyl, Isopropyl, etc. | 2-(acetyl)-N-(substituted)hydrazine-1-carbothioamide series | nih.gov |

| Terminal Hydrazine Nitrogen (N') | Condensation with Aromatic Aldehydes | Benzylidene | N'-Benzylidene hydrazides | openreadings.eu |

Altering the substitution pattern on the naphthalene ring is another key strategy for structural diversification. This is typically achieved by using a substituted naphthalene derivative as the starting material for the synthesis. The electronic and steric properties of the naphthalene system can be fine-tuned by introducing various functional groups.

For example, the use of 2'-hydroxy-1'-acetonaphthone as a precursor leads to a final product with a hydroxyl group on the naphthalene ring. nih.gov Similarly, starting with 2-(6-methoxy-2-naphthyl)-propanoic acid (the drug Naproxen) allows for the incorporation of a methoxy (B1213986) group at the 6-position of the naphthalene core. arkat-usa.org The synthesis of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides demonstrates the use of a 4-hydroxynaphthalen-1-yl precursor to introduce a hydroxyl group at a different position. nih.gov

More complex modifications can also be performed. The reaction of hydrazinecarbothioamide derivatives with 2,3-dichloro-1,4-naphthoquinone can lead to the formation of complex, fused heterocyclic systems such as naphtho[2,3-d]thiazoles, representing a significant transformation of the original naphthalene ring. researchgate.net The development of novel synthetic methods, such as the nitrogen-to-carbon transmutation of isoquinolines, provides innovative ways to access polysubstituted naphthalene derivatives that can serve as advanced precursors. nih.gov The ability to introduce substituents is crucial as research indicates that modifications on the naphthalene ring can significantly influence the biological activity of the resulting compounds.

Introduction of Fused Heterocyclic Architectures

The this compound scaffold serves as a versatile precursor in heterocyclic synthesis, enabling the construction of various fused ring systems. The inherent reactivity of the thiosemicarbazide moiety, with its multiple nucleophilic centers, allows for a range of cyclization and condensation reactions to form stable heterocyclic structures. These reactions are crucial for developing complex molecules, as N-fused heterocycles are integral components in pharmaceuticals, agrochemicals, and materials science. nih.gov

Thiocarbohydrazide (B147625) derivatives, such as this compound, have garnered significant attention for their application in synthesizing heterocyclic compounds. umich.edu The functional group RNHCSNHR is a key building block for numerous organic heterocyclic ring systems. arkat-usa.org The general strategy involves reacting the thiosemicarbazide derivative with bifunctional electrophiles, leading to the formation of five, six, or even seven-membered rings fused to other heterocyclic systems.

One common pathway involves the reaction with α-haloketones or related compounds to yield fused thiazole (B1198619) derivatives. For example, the reaction of 1-aryl-2-bromoethanones with 2-(1-substituted methylidene)hydrazinecarbothioamides can produce substituted thiazoles. molaid.com While this example doesn't directly use the naphthalenyl variant, the underlying reactivity is analogous. Another significant transformation is the cyclization with acid anhydrides or dicarbonyl compounds to form thiadiazole or other fused systems. iaea.org Research has demonstrated the synthesis of fused 1,3-thiazoles and the use of thiocarbohydrazide derivatives in creating complex metal-ligand frameworks. arkat-usa.org

The following table summarizes representative transformations leading to fused heterocyclic systems from thiosemicarbazide precursors, illustrating the potential pathways for this compound.

| Starting Material Class | Reagent | Fused Ring System Formed | Reference |

| Thiosemicarbazide Derivative | α-Haloketone | Thiazole | molaid.com |

| Thiocarbohydrazide | Dicarbonyl Compound | Pyrazole | fayoum.edu.eg |

| Benzoxazinone | Thiocarbonohydrazide | Tetrazino[6,1-a]phthalazin-thione | fayoum.edu.eg |

| Heteroaryl Ketone | Alkyl Bromide | N-Fused Heterocycles | nih.gov |

These reactions highlight the synthetic utility of the hydrazinecarbothioamide group in accessing diverse and complex molecular architectures. umich.eduarkat-usa.org

Green Chemistry Principles and Sustainable Synthesis Routes

In modern synthetic organic chemistry, the incorporation of green chemistry principles is paramount to developing environmentally benign and sustainable processes. The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of sustainability, focusing on aspects such as atom economy, waste reduction, and the use of safer reagents and solvents.

Key developments in this area include the use of acid catalysis in environmentally friendly solvents to promote skeletal rearrangements and functionalization, which can be applied to complex syntheses involving structures similar to the title compound. rsc.org Such transformations are noted for being transition-metal-free, having a broad substrate scope, and proceeding under mild reaction conditions, often in very short reaction times (5–10 minutes). rsc.org These features contribute to a high "EcoScale" score, indicating a process that is safer, more environmentally friendly, and economically viable. rsc.org

Microwave irradiation has also emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions for the synthesis of heterocyclic compounds from thiosemicarbazide precursors. researchgate.net This technique aligns with green chemistry principles by improving energy efficiency.

Furthermore, the development of one-pot syntheses and multicomponent reactions represents another significant green strategy. These approaches reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. For instance, the condensation reaction between a naphthalene derivative, a hydrazine, and a thio-source could potentially be streamlined into a single, high-yield step under green conditions. While specific studies on this compound using these exact green methods are not extensively detailed in the provided search results, the principles are widely applicable to the synthesis of thiosemicarbazides and their subsequent transformation into heterocyclic structures. rsc.orgresearchgate.net

The following table outlines key green chemistry approaches applicable to the synthesis of the title compound and its derivatives.

| Green Chemistry Principle | Synthetic Approach | Potential Benefits | Reference |

| Atom Economy | Multicomponent Reactions | Reduces waste by incorporating most atoms from reactants into the final product. | rsc.org |

| Use of Safer Solvents | Water or Ethanol-Water mixtures | Reduces environmental impact and improves safety. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption. | researchgate.net |

| Use of Catalysis | Acid-catalyzed reactions | Avoids stoichiometric toxic reagents and allows for milder reaction conditions. | rsc.org |

By adopting these sustainable practices, the synthesis of this compound and its conversion into fused heterocyclic systems can be made more efficient and environmentally responsible.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the connectivity and electronic environment of atoms within a molecule. For N-(Naphthalen-1-yl)hydrazinecarbothioamide, NMR, IR, UV-Vis, and Mass Spectrometry each offer unique insights into its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound and its derivatives, characteristic signals are observed. The protons of the NH groups typically appear as singlets in the downfield region, with chemical shifts ranging from approximately 9.0 to 12.9 ppm. The aromatic protons of the naphthalene (B1677914) ring system produce a complex multiplet pattern between 7.0 and 8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A key diagnostic signal is that of the thiocarbonyl (C=S) carbon, which is typically found significantly downfield, around 180 ppm. The aromatic carbons of the naphthalene moiety resonate in the region of 110 to 150 ppm.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH Protons | 9.0 - 12.9 | - |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Thiocarbonyl Carbon | - | ~180 |

Note: Data is based on characteristic shifts for thiosemicarbazide (B42300) derivatives and may vary slightly for the specific title compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Key vibrational frequencies for this compound include:

N-H Stretching: Bands corresponding to the N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹.

C=N Stretching: The imine C=N stretching vibration, if present in a tautomeric form, appears around 1600 cm⁻¹.

C=S Stretching: The characteristic thiocarbonyl (C=S) stretching band is found in the range of 1200-1400 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C=N Stretch | ~1600 |

| C=S Stretch | 1200 - 1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The naphthalene ring system and the thiocarbamoyl moiety are the primary chromophores. Naphthalene itself exhibits strong absorptions, and conjugation with the hydrazinecarbothioamide side chain would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₁H₁₁N₃S), the molecular weight is 217.29 g/mol . In mass spectrometry, a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be expected at m/z 217 or 218, respectively, confirming the molecular formula of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide and N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, offers significant insights. nih.govnih.gov

In these related structures, the naphthalene ring system is often observed to be planar. The crystal packing is typically stabilized by a network of hydrogen bonds, frequently involving N-H···S interactions, which can lead to the formation of dimers or polymeric chains. nih.govnih.gov π–π stacking interactions between the aromatic naphthalene rings of adjacent molecules are also common, with centroid-centroid distances typically around 3.6 Å. nih.govnih.gov

| Crystallographic Parameter | Typical Observation in Related Structures |

| Hydrogen Bonding | N-H···S interactions forming dimers or chains. nih.govnih.gov |

| π–π Stacking | Interactions between naphthalene rings with centroid-centroid distances of ~3.6 Å. nih.govnih.gov |

| Dihedral Angles | Significant dihedral angles are often observed between the plane of the naphthalene ring and the hydrazinecarbothioamide moiety. nih.gov |

Analysis of Molecular Conformation and Tautomeric Forms

This compound can exist in different tautomeric forms, primarily the thione and thiol forms.

Thione Form: Characterized by a carbon-sulfur double bond (C=S).

Thiol Form: Characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).

The molecular conformation is largely determined by the rotation around the single bonds. X-ray studies of analogous compounds show that there is often a significant dihedral angle between the plane of the naphthalene ring and the thiosemicarbazide side chain. nih.gov This twisting is a result of steric hindrance and the optimization of intermolecular interactions, such as hydrogen bonding and crystal packing forces. Intramolecular hydrogen bonds, for instance between an NH proton and the sulfur atom, can also play a role in stabilizing a particular conformation. nih.gov

Coordination Chemistry of N Naphthalen 1 Yl Hydrazinecarbothioamide and Its Metal Complexes

Ligand Properties and Coordination Modes

N-(Naphthalen-1-yl)hydrazinecarbothioamide is a thiosemicarbazone derivative that acts as a versatile ligand, capable of coordinating with metal ions in various modes. Its coordination behavior is primarily dictated by the presence of multiple donor atoms, namely nitrogen and sulfur, and is influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.

Tridentate and Bidentate Chelation Through N, S, and O Donor Atoms

Thiosemicarbazones typically act as chelating ligands, forming stable complexes with transition metal ions. They can coordinate as neutral molecules or as deprotonated anions. The most common coordination modes involve bidentate or tridentate chelation.

In many instances, thiosemicarbazones coordinate in a bidentate fashion through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. However, the presence of additional donor sites within the ligand framework can lead to higher coordination numbers.

For derivatives of this compound that incorporate a hydroxyl group, such as those derived from salicylaldehyde or 2-hydroxy-1-naphthaldehyde, the ligand can exhibit tridentate coordination. In these cases, the ligand binds to the metal center through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. This O, N, S-tridentate chelation is a common feature for this class of ligands and has been observed in complexes with various transition metals.

A notable example is the coordination behavior of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (a derivative of the title compound), which acts as a tridentate chelate with N,N,S-donor sites in its complexes with Co(III), Ni(II), and Cu(II) uomphysics.net. This demonstrates the ability of the naphthyl-substituted thiosemicarbazone backbone to facilitate tridentate coordination.

Influence of Tautomerism on Coordination Behavior

Thiosemicarbazones can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), which can undergo deprotonation to the thiolate form (C-S⁻) upon coordination to a metal ion. This tautomerism plays a crucial role in the coordination chemistry of these ligands.

In the solid state, thiosemicarbazones typically exist in the thione form. However, in solution and particularly upon complexation with a metal ion, they often convert to the thiol form and coordinate as the deprotonated thiolate. The deprotonation of the N-H proton of the hydrazine (B178648) moiety and the subsequent enolization of the C=S group to a C-S⁻ group is a common feature in the formation of neutral metal complexes. This deprotonation is often facilitated by the presence of a base or by the metal ion itself.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes of this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

Complexation with Transition Metals (e.g., Cu, Ni, Fe, Co, Zn, Cd, Pd, Ga, In, Hg)

This compound and its analogues have been shown to form stable complexes with a wide range of transition metals.

Copper (Cu): Copper(II) complexes of naphthyl-substituted thiosemicarbazones have been synthesized and characterized. For instance, a Cu(II) complex of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide was prepared with a 1:1 metal-to-ligand ratio uomphysics.net.

Nickel (Ni): Nickel(II) readily forms complexes with this class of ligands. A well-characterized example is the Ni(II) complex of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, which exhibits a 1:2 metal-to-ligand stoichiometry uomphysics.net.

Iron (Fe): While specific examples with this compound are not readily available in the literature, Fe(III) complexes with similar thiosemicarbazone ligands have been synthesized, often resulting in octahedral geometries.

Cobalt (Co): A Co(III) complex of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide has been reported, demonstrating the stabilization of the +3 oxidation state of cobalt by this ligand system uomphysics.net.

Zinc (Zn): Zinc(II) complexes with thiosemicarbazone ligands are well-known. A zinc(II) complex with (E)-2-(2,5-dimethoxybenzaldehyde) thiosemicarbazone has been structurally characterized, showing a distorted tetrahedral geometry where the ligand acts as a monodentate donor through the sulfur atom du.ac.ir.

Cadmium (Cd): Cadmium(II), being in the same group as zinc, is also expected to form stable complexes with thiosemicarbazone ligands.

Palladium (Pd): Palladium(II) complexes with N-substituted thiosemicarbazones have been synthesized and structurally characterized, typically exhibiting a distorted square planar geometry researchgate.netnih.govtandfonline.com.

Gallium (Ga) and Indium (In): Ga(III) and In(III) complexes with various thiosemicarbazone ligands have been prepared and characterized, often showing a 1:2 metal-to-ligand stoichiometry researchgate.netnih.gov.

Mercury (Hg): Binuclear mercury(II) complexes with the related N-(naphthalen-1-yl)isonicotinamide ligand have been structurally characterized, suggesting that this compound would also form stable complexes with mercury(II) .

Analysis of Complex Geometries and Bond Lengths

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the geometry and bonding parameters of metal complexes.

A detailed structural analysis has been performed on the Ni(II) complex of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, [NiL₂]. This complex crystallizes in the triclinic system with the P-1 space group. The nickel center is in a distorted octahedral geometry, coordinated by two deprotonated ligand moieties arranged perpendicularly to each other. The average Ni-S and Ni-N bond distances are 2.4024(6) Å and 2.1074(17) Å, respectively uomphysics.net.

The table below summarizes the crystallographic data for this representative Ni(II) complex.

| Parameter | Value |

| Empirical Formula | C₄₂H₃₀N₈NiS₂ |

| Formula Weight | 769.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.1764(3) |

| b (Å) | 13.5808(3) |

| c (Å) | 14.5921(4) |

| α (°) | 95.2750(10) |

| β (°) | 111.3480(10) |

| γ (°) | 109.9500(10) |

| Volume (ų) | 2047.20(9) |

| Z | 2 |

Data from the Ni(II) complex of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide uomphysics.net.

Electrochemical Investigations of Coordination Compounds

Cyclic voltammetry is a powerful technique used to study the redox properties of metal complexes. The electrochemical behavior of thiosemicarbazone complexes is of interest as it provides insights into the electronic communication between the metal center and the ligand, as well as the stability of different oxidation states of the metal.

Electrochemical studies of Ni(II) complexes with thiosemicarbazone derivatives have shown that these complexes can undergo both metal-centered and ligand-centered redox processes. The redox potentials are influenced by the nature of the substituents on the thiosemicarbazone ligand. For some Ni(II) complexes, a quasi-reversible Ni(II)/Ni(III) redox couple has been observed tandfonline.com.

Similarly, the cyclic voltammetry of Cu(II) complexes of thiosemicarbazone ligands often reveals a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) couple ekb.eg. The redox potential of this couple is sensitive to the coordination environment around the copper ion.

In the case of Fe(III) complexes with catecholate-containing ligands, which can be considered analogous to the potential O,N,S-coordination of some thiosemicarbazones, the Fe(III)/Fe(II) redox couple is typically observed. The formal potential of this couple is highly dependent on the pH and the specific coordination environment nih.gov.

The electrochemical behavior of palladium(II) thiosemicarbazone complexes has also been investigated, with studies showing that electrochemical synthesis can be a viable method for preparing such complexes mdpi.com.

Stability and Reactivity Profiles of Metal-Thiosemicarbazone Complexes

The stability and reactivity of metal complexes derived from this compound are critical determinants of their potential applications, ranging from catalysis to materials science. These profiles are governed by a combination of factors including the nature of the metal ion, its oxidation state, the coordination environment imposed by the ligand, and external conditions. Thiosemicarbazones, as a class, are known to form stable complexes with a variety of transition metals, a characteristic attributed to their flexible N,S-donor sets and the formation of stable five-membered chelate rings. nih.gov The coordination versatility of these ligands, which can be influenced by substituents on the thiosemicarbazone backbone, allows for fine-tuning of the physicochemical properties of the resulting metal complexes. nih.govresearchgate.net

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in elucidating the thermal decomposition pathways of metal-thiosemicarbazone complexes. Studies on various thiosemicarbazone complexes indicate that their thermal stability is generally high, often showing stability up to 200-250°C. scispace.com The decomposition process typically occurs in multiple, distinct steps.

For instance, the thermal degradation of many copper(II) thiosemicarbazone complexes begins with the loss of any lattice or coordinated water molecules, followed by the decomposition of the organic ligand moieties in successive stages. mdpi.com The final residue at high temperatures usually corresponds to the most stable metal oxide. mdpi.com The specific decomposition temperatures and the nature of the fragments lost are characteristic of the complex's structure, including the substituents on the thiosemicarbazone ligand and the identity of the metal ion. Research on a range of thiosemicarbazone derivatives shows that thermal resistance can vary significantly, with some derivatives undergoing a two-stage thermal decomposition. researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Attributed Fragment Loss |

|---|---|---|---|

| 1 | 180–195 | ~3.3 | Lattice Water (H₂O) |

| 2 | 196–275 | ~12.1 | Ligand side-chains (e.g., methoxy (B1213986) groups) |

| 3 | 275–446 | ~19.5 | Phenyl azo moiety |

| 4 | 450–650 | ~48.8 | Remaining organic ligand components |

| - | >650 | - | Final Residue (Metal Oxide, e.g., CuO) |

Note: Data is illustrative and based on findings for various copper thiosemicarbazone complexes as reported in the literature. mdpi.com

Kinetic Lability and Ligand Exchange

The terms kinetic lability and inertness describe the rate at which ligands in a coordination complex are substituted. This property is distinct from thermodynamic stability. A complex can be thermodynamically stable but kinetically labile, and vice versa. The rate of ligand exchange is crucial for applications in catalysis, where rapid substrate binding and product release are necessary.

The lability of metal-thiosemicarbazone complexes is influenced by several factors:

Metal Ion Identity: First-row transition metals generally form more labile complexes than second- and third-row metals.

Oxidation State: Higher oxidation states on the metal center typically lead to more inert complexes due to stronger metal-ligand electrostatic attraction.

Electron Configuration: The d-electron configuration of the metal ion plays a significant role. For example, complexes with d³, low-spin d⁶, and d⁸ configurations are often kinetically inert. In contrast, high-spin d⁵ and d¹⁰ complexes are generally labile.

Thiosemicarbazone complexes, particularly those of the first transition series, often exhibit high ligand exchange kinetics. benthamopenarchives.com This reactivity is fundamental to their proposed biological mechanisms of action, which may involve sequestering essential metal ions or interacting with biological macromolecules. benthamopenarchives.com

| Metal Ion | d-Electron Configuration | Typical Kinetic Behavior |

|---|---|---|

| Cr³⁺ | d³ | Inert |

| Fe³⁺ | d⁵ (high spin) | Labile |

| Co³⁺ | d⁶ (low spin) | Inert |

| Co²⁺ | d⁷ (high spin) | Labile |

| Ni²⁺ | d⁸ | Intermediate/Labile |

| Cu²⁺ | d⁹ | Very Labile |

| Zn²⁺ | d¹⁰ | Very Labile |

Redox Properties

The electrochemical behavior of this compound complexes is of significant interest, as redox activity is key to their catalytic potential and some biological activities. researchgate.net Cyclic voltammetry (CV) is the primary technique used to investigate these properties.

Thiosemicarbazone complexes can exhibit both metal-centered and ligand-centered redox processes. nih.gov

Ligand-Centered Redox: The thiosemicarbazone ligand itself can be redox-active. The presence of moieties like aminophenol or thiophenol can introduce reversible one-electron oxidation and reduction waves corresponding to the formation of ligand-based radicals. The delocalized π-system of the naphthyl group in this compound could also participate in or influence ligand-centered electron transfer processes.

The interplay between metal- and ligand-centered redox events can be complex. In some nickel complexes, for example, oxidation is ligand-centered, generating a radical cation where the spin density is primarily on the ligand. In contrast, cobalt complexes with the same ligand may exhibit metal-centered reactivity. nih.gov This highlights how the choice of metal can switch the reactivity pathway from ligand-centered to metal-centered. nih.gov

| Complex Type | Redox Process | Potential (V vs. Fc⁺/Fc) | Nature |

|---|---|---|---|

| Cu(II)-naphthoquinone thiosemicarbazone | Cu(II)/Cu(I) | -0.45 to -0.66 | Quasi-reversible |

| Ni(II)-aminophenol thiosemicarbazone | Oxidation (Ligand) | +0.26 | Reversible |

| Ni(II)-aminophenol thiosemicarbazone | Reduction (Ligand) | -1.55 | Reversible |

| Ni(II)-thiophenol thiosemicarbazone | Oxidation (Ligand) | +0.22 | Reversible |

| Ni(II)-thiophenol thiosemicarbazone | Reduction (Ligand) | -1.46 | Reversible |

Note: Potentials are from different studies and serve as illustrative examples of the types of redox processes observed. epa.gov

Catalytic Activity

The flexible coordination chemistry and accessible redox states of metal-thiosemicarbazone complexes make them promising candidates for catalysis in organic synthesis. jns.edu.af Their application in various coupling reactions has been an area of active research.

Cross-Coupling Reactions: Palladium and nickel complexes of various thiosemicarbazones have been successfully employed as catalysts for Mizoroki-Heck and Sonogashira reactions. mdpi.com For example, a square-planar nickel complex was shown to be effective in Suzuki-Miyaura coupling reactions, with steric effects of the ligand playing a more significant role than electronic effects in the catalytic activity. mdpi.com

Oxidation Reactions: Cobalt-thiosemicarbazone complexes can act as electrocatalysts for hydrazine oxidation. mdpi.com Nickel(II) radical complexes have been shown to catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde.

Other Reactions: The A³ coupling reaction, a three-component reaction of an aldehyde, an amine, and a terminal alkyne, can be catalyzed by palladium-thiosemicarbazone complexes. mdpi.com Furthermore, cobalt complexes have been explored as catalysts for the hydrosilylation of alkenes. nih.gov

The catalytic efficiency of these complexes is highly dependent on the stability of the active catalytic species and the lability of the ligands, which allows for substrate coordination and product release.

Photochemical Reactivity

The photochemical behavior of metal-thiosemicarbazone complexes is an important aspect of their stability profile, particularly for applications where exposure to light is expected. Research on related thiosemicarbazone complexes has shown that the free ligands can be photosensitive, undergoing reactions such as photodegradation.

Coordination to a metal ion often enhances the photostability of the thiosemicarbazone ligand. For example, complexation of the anticancer agent Dp44mT with zinc and copper ions was found to stabilize the molecule, inhibiting the formation of free radical species upon irradiation. This stabilization is attributed to a decrease in the electron donor ability of the thiosemicarbazone upon chelation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the fundamental electronic and structural properties of N-(Naphthalen-1-yl)hydrazinecarbothioamide and related compounds. These calculations offer a detailed view of the molecule's reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.

DFT calculations are employed to determine the energies of the HOMO and LUMO. For derivatives of this compound, a smaller HOMO-LUMO gap, typically below 4 eV, is suggestive of higher biological activity. This is because a smaller energy gap facilitates easier electron excitation, which can be crucial for interactions with biological receptors. In a related study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to compute the HOMO and LUMO energies, which demonstrated the occurrence of charge transfer within the molecule. nih.gov Such charge transfer is a critical aspect of many biological and chemical processes.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Naphthalene (B1677914) Derivative (Note: The following data is illustrative for a related naphthalene compound, as specific values for this compound were not available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 3.9 |

This interactive table is based on representative data for analogous compounds.

The analysis of molecular orbital contributions reveals which atoms and orbitals are most involved in the electronic frontier, providing clues about reactive sites. For thiosemicarbazone derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the hydrazinecarbothioamide moiety, indicating their electron-donating nature. The LUMO, conversely, is typically distributed over the aromatic system, in this case, the naphthalene ring, which acts as an electron acceptor.

The calculation of atomic charges, often using Mulliken or Natural Bond Orbital (NBO) analysis, helps in understanding the electrostatic potential of the molecule. In a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, atomic charges were computed to understand the charge distribution across the molecule. nih.gov For this compound, the nitrogen and sulfur atoms of the hydrazinecarbothioamide group are expected to carry partial negative charges, making them potential sites for electrophilic attack and coordination with metal ions. Conversely, the hydrogen atoms attached to the nitrogen atoms would exhibit partial positive charges, rendering them susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulations for this compound have not been extensively reported, studies on analogous thiosemicarbazone derivatives provide a framework for understanding its conformational behavior. mdpi.com Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, studies on other naphthalene derivatives have demonstrated the utility of this approach. nih.gov

For a series of substituted naphthalen-1-yl-acetic acid hydrazides, QSAR investigations highlighted the importance of several molecular descriptors in determining their antimicrobial activity. nih.gov These included the partition coefficient (log P), which is a measure of lipophilicity, the energy of the HOMO, and various topological parameters. nih.gov Such models suggest that for this compound and its analogues, lipophilicity and electronic properties are likely to be critical for their biological function. A QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods to correlate this activity with calculated molecular descriptors.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prediction of binding affinity and the nature of the interactions. For this compound, a docking score of -5.265 kcal/mol has been reported against Staphylococcus aureus, with predicted hydrogen bonding interactions with the SER75 residue in a bacterial enzyme.

Docking studies on related thiosemicarbazide (B42300) derivatives have also been performed to understand their mechanism of action. For instance, some thiosemicarbazides have been shown to inhibit bacterial DNA gyrase and topoisomerase IV by binding to their ATPase domains. nih.gov These studies often reveal key interactions, such as hydrogen bonds between the hydrazinecarbothioamide moiety and amino acid residues like glutamic acid, as well as hydrophobic interactions involving the aromatic rings. nih.gov Similarly, docking investigations of other naphthalene-containing compounds have been used to explore their binding to various protein targets. researchgate.net

Table 2: Representative Molecular Docking Results for Naphthalene and Hydrazinecarbothioamide Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Naphthalene Derivative | Bacterial Enzyme | SER75 | -5.265 |

| Thiosemicarbazide Derivative | DNA Gyrase B | GLU53, ASP81 | Not Specified |

This interactive table is based on data from analogous compounds.

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

The analysis of crystal packing and intermolecular interactions is fundamental to understanding the solid-state properties of a compound. While the crystal structure of this compound is not publicly available, data from closely related structures provide valuable insights into its likely packing motifs.

For instance, the crystal structure of N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide reveals the presence of weak O—H···S and C—H···O interactions, as well as π–π stacking between the naphthalene rings. nih.gov Another related compound, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide, exhibits N—H···S hydrogen bonds that form centrosymmetric dimers, along with π–π stacking interactions. nih.gov These examples suggest that this compound is likely to form hydrogen bonds involving the N-H groups and the sulfur atom, and to exhibit π–π stacking interactions due to the presence of the naphthalene ring.

Advanced Research on Biological Activities and Mechanistic Pathways

Anticancer Activity Research

The conjugation of a naphthalene (B1677914) ring to various pharmacophores is a well-established strategy in the development of anticancer agents. The naphthalene moiety's lipophilicity and ability to intercalate with DNA make it a valuable component in designing molecules that can effectively target cancer cells. nih.govmdpi.com Research has demonstrated that derivatives incorporating the naphthalen-1-yl group exhibit significant cytotoxic potential across a range of human cancer cell lines. nih.govtandfonline.com

In Vitro Cytotoxicity Studies on Cancer Cell Lines

While specific cytotoxicity data for N-(Naphthalen-1-yl)hydrazinecarbothioamide is limited in publicly accessible literature, numerous studies on its close analogues underscore the potent anticancer activity of the naphthalen-1-yl scaffold. These derivatives have demonstrated significant growth-inhibitory effects against various human cancer cell lines.

For instance, a sulphonamide derivative featuring a naphthalen-1-yl moiety displayed powerful antiproliferative activity against the MCF-7 human breast cancer cell line and the A549 human non-small cell lung carcinoma cell line, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov Another study on naphthalene-based thiosemicarbazone derivatives identified that 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide effectively inhibited the growth of LNCaP human prostate cancer cells, causing over 50% cell death. tandfonline.com

Furthermore, a series of novel naphthalene-substituted triazole spirodienones showed exceptionally high cytotoxic activity against several cancer cell lines. The IC₅₀ values for these compounds ranged from 0.03 to 0.26 μM against the MDA-MB-231 triple-negative breast cancer cell line, 0.07 to 0.72 μM against the HeLa cervical cancer cell line, and 0.08 to 2.00 μM against the A549 cell line. nih.gov N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines have also been reported as active cytotoxic agents against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values under 10 μg/mL. nih.gov

Table 1: In Vitro Cytotoxicity of Naphthalene-1-yl Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value |

|---|---|---|---|

| Sulphonamide Derivative | Compound 5c | MCF-7 (Breast) | 0.51 ± 0.03 µM |

| Sulphonamide Derivative | Compound 5c | A549 (Lung) | 0.33 ± 0.01 µM |

| Naphthalene-Chalcone | Compound 3a | MCF-7 (Breast) | 1.42 ± 0.15 µM |

| Triazole Spirodienone | Various | MDA-MB-231 (Breast) | 0.03 - 0.26 µM |

| Triazole Spirodienone | Various | HeLa (Cervical) | 0.07 - 0.72 µM |

| Triazole Spirodienone | Various | A549 (Lung) | 0.08 - 2.00 µM |

| 1,4-Naphthoquinone | NCDDNB | CWR-22 (Prostate) | 2.5 µM |

| 1,4-Naphthoquinone | NCDDNB | PC-3 (Prostate) | 2.5 µM |

| 1,4-Naphthoquinone | NCDDNB | DU-145 (Prostate) | 6.5 µM |

This table presents data for structurally related derivatives, not for this compound itself.

Cellular Mechanisms of Action

A primary mechanism through which naphthalene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has consistently shown that these compounds can trigger apoptotic pathways in cancer cells.

A naphthalene-based thiosemicarbazone was found to have an apoptotic effect on LNCaP prostate cancer cells. tandfonline.com Similarly, a sulphonamide derivative containing a naphthalen-1-yl group was demonstrated to induce apoptosis in MCF-7 breast cancer cells. nih.gov This is further supported by studies on naphthalene-substituted triazole spirodienones, which were also found to trigger apoptosis in MDA-MB-231 cells. nih.gov The anticancer activity of certain naphthalene diimide derivatives has been linked to the disruption of the mitochondrial membrane potential, which ultimately leads to mitochondria-mediated apoptosis. nih.gov Synthetic naphthylchalcones have also been shown to induce apoptotic events in human acute leukemia cell lines. researchgate.net

In addition to inducing apoptosis, many naphthalene derivatives disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. This halt prevents cancer cells from dividing and proliferating.

For example, a sulphonamide derivative with a naphthalen-1-yl moiety was found to significantly arrest the cell cycle at the G2/M phase in MCF-7 cancer cells. nih.gov Naphthalene-substituted triazole spirodienones also demonstrated the ability to arrest the cell cycle. nih.gov Other studies have identified different points of cell cycle inhibition; a naphthalene diimide derivative induced S phase arrest in gastric adenocarcinoma cells, nih.gov while a naphthalimide derivative, compound 3, induced G2/M cell cycle arrest in glioblastoma cell lines. mdpi.comresearchgate.net This disruption of the cell cycle is a key component of the antitumor activity of these compounds.

The modulation of oxidative stress is another critical mechanism implicated in the anticancer activity of naphthalene and hydrazinecarbothioamide-related compounds. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com

Some naphthalene derivatives can promote cancer cell death by increasing intracellular ROS levels. nih.gov This surge in ROS can cause significant damage to DNA and mitochondria, pushing the cell towards apoptosis. mdpi.com Conversely, the hydrazone moiety, structurally related to hydrazinecarbothioamide, has been associated with antioxidant properties. One study on hydrazone derivatives of naphthalene-1-ylmethylene found that a derivative of phenylhydrazine (B124118) exhibited strong antioxidant activity. researchgate.net This dual potential—to either act as an antioxidant or to induce oxidative stress—suggests that the biological effect may be highly dependent on the specific molecular structure and the cellular environment.

Molecular Target Identification and Interaction Studies

Identifying the precise molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of more effective therapies. Research into naphthalene derivatives has identified several key intracellular targets.

One of the most significant targets is tubulin. A sulphonamide derivative with a naphthalen-1-yl group was identified as a potent tubulin polymerization inhibitor, with molecular modeling indicating that it binds to the colchicine-binding site of tubulin. nih.gov Naphthalene-chalcone derivatives have also been investigated as agents that target the colchicine (B1669291) binding site on tubulin. nih.gov

DNA and associated enzymes are also primary targets. The planar 1,8-naphthalimide (B145957) structure is known to intercalate with DNA base pairs, which can inhibit the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. mdpi.com Other identified molecular targets for various naphthalene derivatives include:

Aryl Hydrocarbon Receptor (AHR): A naphthalimide analogue was found to selectively target breast cancer cells by binding to the AHR. nih.gov

Kelch-like ECH-associated protein 1 (Keap1): This protein, a critical regulator of cellular defense against oxidative stress, was identified as a potential target for a naphthalene-1,4-dione analogue. nih.govrsc.org

c-Myc and p21: A naphthalene diimide derivative was shown to downregulate the expression of these critical cell cycle and proliferation regulators in gastric cancer cells. nih.gov

These findings illustrate that the anticancer effects of naphthalene-based compounds are multifaceted, involving the disruption of various critical cellular proteins and pathways.

DNA Interaction Mechanisms and Interference

The biological activity of compounds containing a naphthalene ring is often linked to their ability to interact with DNA. The planar structure of the polycyclic aromatic naphthalene group allows it to insert itself between the base pairs of the DNA double helix, a mechanism known as intercalation. mdpi.comrsc.orgmdpi.com This action can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on various naphthyl-appended compounds have demonstrated this intercalative binding mode. mdpi.com

Furthermore, the thiosemicarbazone moiety itself is known to contribute to DNA interaction, often enhanced upon chelation with metal ions. mdpi.comnih.gov While intercalation is a commonly proposed mechanism for naphthyl derivatives, other modes of interaction, such as electrostatic or hydrophobic binding, may also occur. nih.gov For instance, investigations into certain N4,N4-dimethylated thiosemicarbazone complexes suggested that while they interact with DNA, the mechanism is likely not intercalation, indicating the complexity and compound-specific nature of these interactions. nih.gov The collective evidence suggests that the this compound scaffold has a strong potential to interfere with DNA processes, primarily through the intercalating properties of its naphthalene component. mdpi.com

Topoisomerase Enzyme Inhibition

Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. nih.govmdpi.com Their inhibition is a key mechanism for many anticancer drugs. Thiosemicarbazones, as a class, have been identified as potential topoisomerase inhibitors, with their metal complexes often showing significant activity against topoisomerase II. mdpi.comresearchgate.netnih.gov

Specific research on a close derivative, (E)-2-(1H-indol-3-ylmethylene)-N-(naphthalen-1-yl)hydrazinecarbothioamide, has shown that it weakly inhibits the DNA relaxation activity of human topoisomerase IIα (Top2α). nih.gov Another related compound, (Z)-2-(acridin-9-ylmethylene)-N-(naphtalen-1-yl)hydrazinecarbothioamide, also demonstrated a limited capacity to inhibit this relaxation process. nih.gov This suggests that the this compound structure can serve as a basis for developing Top2α inhibitors. The mechanism of inhibition by these compounds is believed to involve interference with the enzyme's ability to cleave and religate the DNA strands, leading to an accumulation of DNA damage. nih.gov Other related naphthoquinone compounds have been found to inhibit topoisomerases through a different mechanism that does not involve DNA intercalation but rather direct interaction with the enzyme itself. nih.gov

Tyrosinase Enzyme Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Thiosemicarbazones are recognized as a potent class of tyrosinase inhibitors. nih.govacs.org Their mechanism of action is often attributed to the chelation of the copper ions within the active site of the enzyme, which is essential for its catalytic activity. nih.gov

Derivatives featuring the thiosemicarbazone scaffold have demonstrated significant inhibitory potency against both the monophenolase and diphenolase activities of tyrosinase. nih.govacs.org For example, 4-hydroxybenzaldehyde (B117250) thiosemicarbazone was found to be a reversible, mixed-type inhibitor of mushroom tyrosinase with an IC50 value of 0.76 μM for monophenolase activity. nih.gov While specific kinetic data for this compound is not extensively detailed, the established anti-tyrosinase properties of the thiosemicarbazone functional group make it a strong candidate for this activity. The large naphthalene moiety could further enhance binding affinity within the enzyme's active site.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. nih.govmdpi.comwikipedia.org Consequently, RR is a well-established target for anticancer drugs. nih.gov The thiosemicarbazone class of compounds is renowned for its RR inhibitory activity, with Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) being a prominent example that has undergone clinical trials. diva-portal.orgwikipedia.org

The mechanism of RR inhibition by thiosemicarbazones typically involves the chelation of the iron cofactor in the R2 subunit of the enzyme, which disrupts the generation of the essential tyrosyl radical required for catalysis. diva-portal.org Research on related structures, such as molecules with a naphthyl salicyl hydrazone scaffold, has shown they can target and reversibly bind to the catalytic site of the RR enzyme. nih.gov This indicates that the presence of a naphthalene group is compatible with, and may contribute to, the inhibition of ribonucleotide reductase.

Other Enzymatic Pathway Modulations

Beyond the well-studied targets, derivatives containing the core structure of this compound have been investigated for their effects on other enzymatic pathways. One notable example is the inhibition of alkaline phosphatase (ALP). nih.gov ALP is a metalloenzyme that plays a role in various cellular processes, and its inhibition is an emerging area of drug development. researchgate.net

A study on a library of naphthalene-thiourea conjugates, specifically N-((substituted phenyl)carbamothioyl)-1-naphthamides, demonstrated promising ALP inhibitory activity. nih.gov The research identified several derivatives with potent and selective inhibition against calf intestinal alkaline phosphatase (CIALP). The most active compound in the series, 5h (1-(1-Naphthoyl)-3-(4-(dimethylamino)phenyl)thiourea), exhibited an IC50 value of 1.11 ± 0.04 µM. Kinetic studies revealed a non-competitive mode of inhibition, suggesting the compound binds to a site other than the enzyme's active site. nih.gov

Antimicrobial Activity Research

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains

Naphthalene derivatives have been identified as a promising class of antimicrobial agents with efficacy against a wide range of pathogenic bacteria. researchgate.net The lipophilic nature of the naphthalene ring can facilitate the compound's passage through bacterial cell membranes.

Studies on various derivatives of the N-(naphthalen-1-yl) scaffold have confirmed broad-spectrum antibacterial potential. For example, a series of N-(naphthalen-1-yl)propanamide derivatives were synthesized and tested against several bacterial strains. researchgate.net Within this series, compounds such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide demonstrated significant activity against Gram-positive bacteria. researchgate.net Another derivative, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, was uniquely active against the Gram-negative bacterium Yersinia enterocolitica. researchgate.net

Furthermore, naphthalimide hydrazide derivatives have shown exceptional potency against multidrug-resistant Gram-negative bacteria. Several synthesized compounds exhibited strong antibacterial activity against carbapenem-resistant Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 1 μg/mL. nih.gov

The table below summarizes the antibacterial efficacy of selected N-(naphthalen-1-yl) derivatives against various bacterial strains.

Antifungal Efficacy Studies

Derivatives of this compound, specifically thiosemicarbazones formed by reacting 4-(naphthalen-1-yl)thiosemicarbazide with various aldehydes, have been synthesized and evaluated for their in-vitro antifungal effects. nih.govresearchgate.net Studies have utilized the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic yeasts and molds. nih.gov

Research has identified certain derivatives as particularly promising antifungal agents. For instance, 4-(naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide and 4-(naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide have demonstrated notable inhibitory effects against various Candida species. nih.govresearchgate.net The antifungal potential of the thiosemicarbazone scaffold is a subject of ongoing research, with studies exploring their use against phytopathogenic fungi as well. unibs.it The introduction of a thio- group to molecules of natural origin with known antifungal properties is a strategy being investigated to enhance efficacy. unibs.it

| Compound Name | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 4-(Naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide | Candida species | Notable inhibitory effects | nih.govresearchgate.net |

| 4-(Naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide | Candida species | Notable inhibitory effects | nih.govresearchgate.net |

Antiviral Efficacy Investigations

The thiosemicarbazone class of compounds, including those derived from a naphthalene base, is recognized for a wide array of pharmacological effects, including antiviral activity. tandfonline.com Research into naphthalene derivatives has shown potential against highly mutable pathogenic pathogens like the Influenza A virus. nih.gov

Specific studies on 2-aminonaphthalene derivatives have demonstrated significant antiviral activity, in some cases superior to the reference drug ribavirin (B1680618) in vitro. nih.gov Mechanistic studies suggest that these compounds can inhibit the replication of the virus in its early stages. nih.gov The antiviral action involves the inhibition of viral proteins, such as NP and M proteins, thereby reducing viral replication. nih.gov Furthermore, these derivatives have been shown to mitigate the cellular effects of viral infection, such as the accumulation of reactive oxygen species (ROS), autophagy, and apoptosis. nih.gov

Antitubercular Activity Research

Thiosemicarbazide (B42300) derivatives are an important class of compounds investigated for their potential against Mycobacterium tuberculosis (Mtb). nih.govmdpi.commdpi.com The thiosemicarbazide moiety is considered crucial for this activity. nih.gov In-vitro studies have confirmed the tuberculostatic activity of newly synthesized thiosemicarbazide derivatives against Mtb. mdpi.com

Research on various imidazole-thiosemicarbazide derivatives has identified compounds that strongly inhibit Mtb culture growth at non-cytotoxic concentrations. nih.gov Some of these derivatives have also been shown to inhibit the intracellular growth of Mtb in human macrophages and to have an effect on mycobacterial biofilm formation. nih.govmdpi.comsciencegate.app The primary screening of these compounds is often performed by determining their Minimum Inhibitory Concentrations (MICs). nih.gov For example, some thiosemicarbazide derivatives have shown moderate tuberculostatic activity at concentrations of at least 20-30 μg/mL. mdpi.com Preliminary results for other series have indicated good activity, with some compounds showing high anti-tubercular activity with MIC values as low as 0.39 μg/mL against Mycobacterium bovis, a bacterium often used as a surrogate for Mtb. researchgate.net

| Compound Class | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Heterocyclic Thiosemicarbazides | Mycobacterium tuberculosis | ≥ 20 μg/mL (Moderate Activity) | mdpi.com |

| Various Thiosemicarbazide Derivatives | Mycobacterium bovis | 0.39 μg/mL (Highest Activity) | researchgate.net |

| Imidazole-Thiosemicarbazide Derivatives | Mycobacterium tuberculosis | Strong inhibition at non-cytotoxic concentrations | nih.gov |

Antioxidant Activity Research

Thiosemicarbazone derivatives have been evaluated for their antioxidant properties through various established assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, Ferric Reducing Antioxidant Power (FRAP) assay, and Cupric Reducing Antioxidant Capacity (CUPRAC) assay. tandfonline.comresearchgate.netmarmara.edu.tr The antioxidant potential of these compounds is often attributed to their chemical structure, which allows them to act as reducing agents by donating electrons. researchgate.net

The CUPRAC method measures the ability of a compound to reduce the copper(II)-neocuproine complex to a colored copper(I)-neocuproine complex. gbiosciences.com This assay is versatile, capable of measuring the total antioxidant capacity of both hydrophilic and lipophilic samples. gbiosciences.com Studies on iron(III)-thiosemicarbazone complexes have shown that complexation can enhance antioxidant activity compared to the free thiosemicarbazone ligand, with some complexes showing significantly higher antioxidant capacity than reference standards like ascorbic acid in the CUPRAC assay. researchgate.net Similarly, various thiosemicarbazone derivatives have demonstrated good antioxidant activity in DPPH assays, with some showing higher activity than standard drugs. tandfonline.comresearchgate.netnih.gov Naphthalene-based chalcone (B49325) derivatives have also been screened using the DPPH radical assay, with some compounds identified as potent antioxidants. bath.ac.uk

Beyond simple free radical scavenging, research has investigated the role of naphthalene-based compounds in mitigating cellular oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases.

Studies on naphthalene derivatives have shown they can reduce the accumulation of ROS induced by external stressors, such as viral infections. nih.gov Certain thiosemicarbazones have been found to cause a significant elevation of the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in vivo. nih.gov By enhancing the activity of these endogenous antioxidant defense systems, these compounds can help protect cells from oxidative damage. The potential of these molecules to act as drugs for oxidative stress-related diseases is an active area of investigation. bath.ac.uk

Antidiabetic Activity Research

Thiosemicarbazone derivatives have emerged as a promising class of compounds for the development of antidiabetic agents. tandfonline.com Their mechanism of action often involves the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. tandfonline.comresearchgate.netresearchgate.net By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia.

Novel thiosemicarbazone derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes. tandfonline.com For example, certain 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide derivatives have been identified as highly potent inhibitors of both α-glucosidase and α-amylase, with IC50 values in the low micromolar range, surpassing the activity of the standard drug acarbose. tandfonline.commarmara.edu.tr Enzyme kinetic studies have revealed that these compounds often act as competitive inhibitors. tandfonline.commarmara.edu.tr The unique pharmacophore of thiosemicarbazones (–NH–C(=S)NH–N=) is considered key to their diverse biological activities, including their antidiabetic properties. tandfonline.com

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mode of Binding | Reference |

|---|---|---|---|---|

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | α-glucosidase | 1.58 µM | Competitive | tandfonline.commarmara.edu.tr |

| α-amylase | 3.24 µM | Competitive | tandfonline.commarmara.edu.tr |

α-Glucosidase Enzyme Inhibition

No studies detailing the α-glucosidase inhibitory activity of this compound, including inhibitory concentrations (IC₅₀), were identified.

α-Amylase Enzyme Inhibition

Research on the α-amylase enzyme inhibitory effects of this compound is not available in the reviewed literature.

Larvicidal Activity Research Against Vector Organisms

No data were found concerning the larvicidal properties of this compound against any vector organisms.

Anti-inflammatory Activity Research

Cyclooxygenase (COX) Enzyme Inhibition and Selectivity

There is no available research on the inhibitory effects of this compound on cyclooxygenase (COX-1 and COX-2) enzymes or its selectivity profile.

Immunomodulatory Effects (e.g., Lymphocyte Proliferation, Cytokine Production)

Information regarding the immunomodulatory effects of this compound, such as its impact on lymphocyte proliferation or cytokine production, could not be located in the scientific literature.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Naphthyl Moiety and Substituents on Biological and Chemical Activities

The naphthalene (B1677914) ring is a crucial pharmacophore in many biologically active compounds, and its presence in the N-(Naphthalen-1-yl)hydrazinecarbothioamide scaffold significantly influences the molecule's properties. The large, hydrophobic surface area of the naphthyl group can facilitate π-π stacking and hydrophobic interactions with biological targets, which can be a determining factor in the compound's mechanism of action.

Research into naphthalene-based thiosemicarbazone derivatives has revealed that substitutions on the naphthyl ring can modulate biological activity. For instance, in a study of derivatives designed as anticancer agents, the position and nature of substituents on an associated phenyl ring (in 4-(naphthalen-1-yl)-1-[1-(phenyl)ethylidene]thiosemicarbazides) were shown to be critical for their cytotoxic effects against LNCaP human prostate cancer cells. Specifically, a hydroxyl group at the para position of the phenyl ring in 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide led to significant apoptotic effects.

Furthermore, the introduction of fluorine atoms onto an aromatic ring attached to the thiosemicarbazone core of 4-(naphthalen-1-yl)thiosemicarbazide has been shown to yield compounds with potent antifungal and anticancer activities. For example, 4-(naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide and 4-(naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide demonstrated notable inhibitory effects against Candida species. nih.gov In the same study, 4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide was identified as a promising anticancer agent against the A549 cell line. nih.gov These findings underscore the importance of the electronic and steric properties of substituents in tuning the biological activity of this class of compounds.

| Compound Name | Substituents | Biological Activity | Cell Line/Organism | Observed Effect |

|---|---|---|---|---|

| 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide | p-hydroxy on phenyl ring | Anticancer | LNCaP (prostate cancer) | Induces apoptosis |

| 4-(naphthalen-1-yl)-1-(2,3-difluorobenzylidene)thiosemicarbazide | 2,3-difluoro on benzylidene ring | Antifungal | Candida species | Notable inhibitory effect nih.gov |

| 4-(naphthalen-1-yl)-1-(2,5-difluorobenzylidene)thiosemicarbazide | 2,5-difluoro on benzylidene ring | Antifungal | Candida species | Notable inhibitory effect nih.gov |

| 4-(naphthalen-1-yl)-1-(2,4-difluorobenzylidene)thiosemicarbazide | 2,4-difluoro on benzylidene ring | Anticancer | A549 (lung cancer) | Inhibitory effect with an IC50 of 31.25 µg/mL nih.gov |

Influence of Thiosemicarbazone Scaffold Modifications on Activity Profiles